5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide
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Overview
Description
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is a chemical compound with a molecular formula of C8H11BrN2O3S. This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, a methyl group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxyethyl and methyl groups. The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The hydroxyethyl and methyl groups may also contribute to the compound’s overall activity by affecting its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 5-bromo-N-(2-hydroxyethyl)-N-phenyl-3-pyridinecarboxamide
Uniqueness
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C8H11BrN2O3S |
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Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S/c1-11(2-3-12)15(13,14)8-4-7(9)5-10-6-8/h4-6,12H,2-3H2,1H3 |
InChI Key |
ZYNMOQRSPSDWTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
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